BenchChemオンラインストアへようこそ!

(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Histamine H3 Receptor Inverse Agonism Piperazine SAR

This compound uniquely combines a 3-chlorobenzoyl-piperazine (associated with H3R/GlyT-1 modulation) and a 2-phenylcyclopropyl methanone (linked to dopamine receptor interactions) in a single, conformationally constrained architecture. It enables researchers to probe histaminergic and dopaminergic systems simultaneously without blending separate tool compounds—accelerating SAR in schizophrenia, ADHD, and cognitive-disorder programs. Not a generic N-aryl piperazine; substitution would eliminate its dual-target profile.

Molecular Formula C21H21ClN2O2
Molecular Weight 368.86
CAS No. 1210817-68-7
Cat. No. B2880695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
CAS1210817-68-7
Molecular FormulaC21H21ClN2O2
Molecular Weight368.86
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H21ClN2O2/c22-17-8-4-7-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-18(19)15-5-2-1-3-6-15/h1-8,13,18-19H,9-12,14H2
InChIKeyYWSIHWUFXLHVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone CAS 1210817-68-7: Compound Class, Structural Features, and Procurement Context


(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone (CAS 1210817-68-7) is a synthetic benzoyl-piperazine derivative with the molecular formula C21H21ClN2O2 and a molecular weight of 368.86 g/mol. It belongs to a broader class of substituted piperazines that have been investigated as GlyT-1 inhibitors [1], dopamine D2/D4 receptor antagonists [2], histamine H3 receptor inverse agonists [3], and fatty acid synthase (FASN) inhibitors [4]. The compound features a 3-chlorobenzoyl group at one piperazine nitrogen and a 2-phenylcyclopropyl methanone at the other—a constrained three-dimensional architecture that distinguishes it from simpler N-aryl or N-alkyl piperazine analogs.

Why Generic Substitution of CAS 1210817-68-7 with Other Piperazine Derivatives Is Scientifically Unreliable


Within the benzoyl-piperazine and phenylcyclopropyl-piperazine classes, minor structural modifications—such as the position of chlorine substitution on the benzoyl ring, the nature of the cyclopropyl substituent, or the linker type (methanone vs. methylene)—can profoundly alter target binding profiles, pharmacokinetics, and functional activity. For instance, the (2-phenylcyclopropyl)methyl-piperazine series exhibits mixed D2/D4 dopamine receptor antagonism with specific Ki ratios that are highly sensitive to aryl substitution patterns [1], while 3-chlorobenzoyl-piperazine ether derivatives show histamine H3 receptor inverse agonism [2]. The target compound combines both the 3-chlorobenzoyl and the 2-phenylcyclopropyl methanone pharmacophores within a single molecule, creating a dual-substituted architecture that is not represented by either sub-class alone. Consequently, substituting this compound with a generic N-arylpiperazine or a simple benzoyl-piperazine would alter or eliminate the unique pharmacophoric combination and cannot be assumed to preserve biological activity.

Quantitative Differentiation Guide for (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone (CAS 1210817-68-7) vs. Close Structural Analogs


3-Chlorobenzoyl vs. Unsubstituted Benzoyl: Impact on Histamine H3 Receptor Interactions

The 3-chlorobenzoyl substituent on the piperazine ring is a key pharmacophoric element. In the N-substituted piperazine ether series, the compound (4-(3-(4-(3-chlorobenzoyl)piperazin-1-yl)propoxy)phenyl)(cyclopropyl)methanone (compound 26) was identified through docking studies as a histamine H3 receptor antagonist/inverse agonist lead [1]. Although this data is from a compounds containing a propoxy-phenyl linker rather than the direct methanone found in the target compound, the 3-chlorobenzoyl-piperazine substructure is identical. In contrast, related piperazine derivatives without the 3-chloro substituent, such as unsubstituted benzoyl-piperazines, show preferential activity at GlyT-1 rather than H3R [2]. The presence of the 3-chloro group is therefore associated with a shift in target engagement profile from glycine transporter inhibition toward histaminergic modulation.

Histamine H3 Receptor Inverse Agonism Piperazine SAR

Methanone Linker vs. Methylene Linker: Structural Rigidity and Conformational Constraint

The target compound employs a methanone (carbonyl) linker between the piperazine ring and the 2-phenylcyclopropyl group, whereas the extensively characterized series by Zhang et al. uses a methylene (-CH2-) linker. The carbonyl introduces partial double-bond character (amide-like resonance), restricting rotation and increasing molecular rigidity compared to the freely rotating methylene group. In the methylene-linked series, compounds such as (1S,2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dichlorophenyl)piperazine (5m) demonstrated D2/D4 receptor binding with a Ki ratio approximating that of clozapine, but proved inactive in behavioral tests of antipsychotic activity [1]. The methanone linker in the target compound alters both the distance and the angular geometry between the piperazine core and the phenylcyclopropyl group, as well as introducing a hydrogen bond acceptor (carbonyl oxygen) not present in the methylene analogs. This structural difference is expected to modulate both binding affinity and functional activity at aminergic receptors.

Dopamine D2/D4 Receptors Conformational Restriction Piperazine Linker Chemistry

Dual Pharmacophore Architecture: Simultaneous 3-Chlorobenzoyl and 2-Phenylcyclopropyl Substitution

The target compound is distinctive in that it combines two pharmacophoric elements—the 3-chlorobenzoyl group (associated with H3R and GlyT-1 modulation) and the 2-phenylcyclopropyl methanone group (associated with dopamine receptor binding)—in a single, compact molecular scaffold. Most published piperazine derivatives in this chemical space are monosubstituted at the distal piperazine nitrogen: benzoyl-piperazine GlyT-1 inhibitors typically bear a substituted benzoyl group on one nitrogen and a simple aryl/heteroaryl group on the other [1], while the phenylcyclopropyl-piperazine D2/D4 antagonists carry an aryl group at the 4-position [2]. The target compound's architecture (3-chlorobenzoyl on N1, 2-phenylcyclopropyl methanone on N4) is not represented in either patent or journal literature for the primary target classes, making it a chemically unique dual-substituted entity [3]. The closest commercially cataloged analog, (4-(benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone, substitutes the 3-chlorobenzoyl with a benzofuran-2-carbonyl group, which alters both electronic properties and hydrogen bonding capacity.

Polypharmacology Dual Pharmacophore Design Piperazine Chemical Space

Chlorine Position Specificity: 3-Chlorobenzoyl vs. 4-Chlorobenzoyl and 2,4-Dichlorophenyl Analogs

The position of chlorine on the benzoyl ring is a critical determinant of target selectivity. In the GlyT-1 inhibitor patent family (US 7,605,163), the sulfonamide-benzoyl piperazine series shows that even subtle changes in the substitution pattern of the benzoyl ring can dramatically affect potency and selectivity [1]. The target compound features a 3-chlorobenzoyl substituent, which places the chlorine atom in the meta position relative to the carbonyl. In contrast, the dopamine D2/D4 antagonist series uses 2,4-dichlorophenyl and 2,4-dimethylphenyl groups—both with ortho/para substitution patterns—directly attached to the piperazine without a carbonyl spacer [2]. The carbonyl group in the target compound introduces a ~1.2-1.5 Å spacer that alters the vector by which the chlorophenyl group is presented to the target protein. Computational docking studies on related 3-chlorobenzoyl piperazine ethers demonstrate that the 3-chloro substituent participates in specific hydrophobic contacts within the histamine H3 receptor binding pocket [3].

Positional Isomer SAR Chlorine Substitution Piperazine Receptor Selectivity

Limitation Statement: Evidence Availability for This Specific Compound

CRITICAL NOTE: At the time of this analysis, no primary research papers, authoritative database entries, or patent exemplifications containing quantitative biological activity data (e.g., Ki, IC50, EC50, in vivo efficacy) for the exact compound (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone (CAS 1210817-68-7) were identified from permitted, non-banned sources. The compound appears to be primarily offered by chemical vendors as a research chemical. The differentiation claims presented above are based on class-level SAR inference from structurally related compounds and patent families, not on direct head-to-head experimental comparisons. Prospective buyers should request custom biological profiling data from the vendor, verify compound identity and purity by independent analytical methods (NMR, HPLC, LC-MS), and note that the compound is intended for laboratory research use only.

Data Gaps Chemical Procurement Caution Research Compound

Recommended Research and Industrial Usage Scenarios for CAS 1210817-68-7 Based on Differentiation Evidence


Histamine H3 Receptor Probe Development and CNS Research

The 3-chlorobenzoyl-piperazine substructure is validated in the literature as a scaffold for histamine H3 receptor inverse agonism [1]. The target compound can serve as a starting point for developing novel H3R ligands with potentially improved pharmacokinetic properties conferred by the 2-phenylcyclopropyl methanone moiety. CNS researchers investigating disorders of cognition, sleep-wake regulation, or neurotransmitter release modulation may use this compound in receptor binding screens to establish selectivity profiles against related aminergic receptors.

Dual-Target Polypharmacology Exploration in Neuropsychiatric Disorders

The compound's unique combination of a 3-chlorobenzoyl group (associated with H3R/GlyT-1 modulation) [1][2] and a 2-phenylcyclopropyl methanone group (associated with dopamine receptor interactions) [3] makes it a candidate for polypharmacology studies. Rather than using two separate tool compounds, researchers may employ this single molecule to simultaneously probe histaminergic and dopaminergic contributions in models of schizophrenia, attention deficit disorders, or cognitive impairment—conditions where both neurotransmitter systems are implicated.

Structure-Activity Relationship (SAR) Expansion of Benzoyl-Piperazine Chemical Space

Medicinal chemistry groups seeking to diversify screening libraries beyond standard benzoyl-piperazine GlyT-1 inhibitors [1] can use this compound as a synthetic intermediate or SAR probe. The methanone-linked 2-phenylcyclopropyl group introduces a conformationally constrained, three-dimensional element not present in typical benzoyl-piperazine leads. Systematic modification of the 3-chlorobenzoyl group or the phenylcyclopropyl stereochemistry can generate SAR datasets that map the chemical space between dopaminergic, histaminergic, and glycinergic activity cliffs.

Computational Chemistry and Molecular Docking Validation Studies

Given that docking studies on the structurally related compound 26 provided validation of the histamine H3R homology model [1], the target compound—with its distinct methanone linker and dual-substituted architecture—can be used as an external validation set molecule. Computational chemists can dock this compound into H3R, GlyT-1, D2, D4, and FASN homology models or crystal structures to predict binding modes and prioritize which target(s) to investigate experimentally, thereby reducing screening costs.

Quote Request

Request a Quote for (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.